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molecular formula C16H18N4O2 B8646782 2-Amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynyl pyrimidine CAS No. 393856-91-2

2-Amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynyl pyrimidine

Cat. No. B8646782
M. Wt: 298.34 g/mol
InChI Key: DJOBEVOJCUFHLY-UHFFFAOYSA-N
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Patent
US07205297B2

Procedure details

A mixture of 1.5 g of 4-chloro-2-diisopropylaminomethyleneamino-5-phenylethynylpyrimidine, 20 mL of ethanol and 1.83 g of 2-(2-aminoethoxy)ethanol was refluxed for 18 hours. The tea colored solution was evaporated in vacuo and the residue partitioned between water and dichloromethane. The aqueous layer was washed twice more with dichloromethane and the combined organic extracts washed with water. The organic solution was dried over sodium sulfate, filtered and evaporated in vacuo. The yellow residue obtained was triturated with ether and filtered to give 0.49 g of a yellow solid, 2-amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynylpyrimidine. m.p. 128–129° C.
Name
4-chloro-2-diisopropylaminomethyleneamino-5-phenylethynylpyrimidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[C:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][N:5]=[C:4]([N:16]=CN(C(C)C)C(C)C)[N:3]=1.[NH2:25][CH2:26][CH2:27][O:28][CH2:29][CH2:30][OH:31]>C(O)C>[NH2:16][C:4]1[N:3]=[C:2]([NH:25][CH2:26][CH2:27][O:28][CH2:29][CH2:30][OH:31])[C:7]([C:8]#[C:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:6][N:5]=1

Inputs

Step One
Name
4-chloro-2-diisopropylaminomethyleneamino-5-phenylethynylpyrimidine
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C#CC1=CC=CC=C1)N=CN(C(C)C)C(C)C
Name
Quantity
1.83 g
Type
reactant
Smiles
NCCOCCO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The tea colored solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and dichloromethane
WASH
Type
WASH
Details
The aqueous layer was washed twice more with dichloromethane
WASH
Type
WASH
Details
the combined organic extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The yellow residue obtained
CUSTOM
Type
CUSTOM
Details
was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)NCCOCCO)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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